REACTION_SMILES
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[CH3:2][O:3][CH:4]([CH2:5][NH:6][CH2:7][C:8](=[O:9])[NH:10][CH2:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[O:19][CH3:20].[ClH:1].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[CH:4]12[CH2:5][NH:6][CH2:7][C:8](=[O:9])[N:10]1[CH2:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(CNCC(=O)NCCc1ccccc1)OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1CNCC2c3ccccc3CCN12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:2][O:3][CH:4]([CH2:5][NH:6][CH2:7][C:8](=[O:9])[NH:10][CH2:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[O:19][CH3:20].[ClH:1].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[CH:4]12[CH2:5][NH:6][CH2:7][C:8](=[O:9])[N:10]1[CH2:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(CNCC(=O)NCCc1ccccc1)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CNCC2c3ccccc3CCN12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |